molecular formula C18H28N2O4 B2591743 3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 954076-33-6

3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2591743
CAS No.: 954076-33-6
M. Wt: 336.432
InChI Key: JUGLLFIVEBXZAB-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a suitable amine and undergoing cyclization.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via alkylation reactions, using reagents such as methoxyethyl halides.

    Coupling with Benzamide: The final step involves coupling the piperidine intermediate with a benzamide derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of thioethers or amides.

Scientific Research Applications

3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
  • 3,5-dimethoxy-N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)benzamide
  • 3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)ethyl)benzamide

Uniqueness

3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and piperidine groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development.

Biological Activity

3,5-Dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features. The compound comprises a benzamide core, a piperidine moiety, and two methoxy groups, which may enhance its biological activity and pharmacological potential. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C18H28N2O4C_{18}H_{28}N_{2}O_{4}, with a molecular weight of 336.4 g/mol. The presence of methoxy groups contributes to the compound's lipophilicity, potentially influencing its ability to cross biological membranes and interact with various targets.

PropertyValue
Molecular FormulaC18H28N2O4C_{18}H_{28}N_{2}O_{4}
Molecular Weight336.4 g/mol
CAS Number954076-33-6

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant pharmacological effects. The piperidine moiety is particularly noteworthy for its interactions with neurotransmitter receptors, such as dopamine and serotonin receptors, which may modulate their activity. The methoxy groups may enhance binding affinity and specificity to biological targets, making this compound a candidate for further pharmacological evaluation.

Potential Activities:

  • Neuroactive Properties: Due to its structural similarity to known psychoactive compounds, this compound is explored for potential applications in treating neurological disorders.
  • Antimicrobial and Anticancer Properties: Preliminary studies suggest that the compound may possess antimicrobial and anticancer activities, warranting further investigation.

The mechanism of action involves interaction with specific molecular targets. The piperidine moiety may engage neurotransmitter receptors or enzymes, modulating their activity. The methoxy groups likely play a role in enhancing the compound's binding affinity and specificity.

Properties

IUPAC Name

3,5-dimethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-22-9-8-20-6-4-14(5-7-20)13-19-18(21)15-10-16(23-2)12-17(11-15)24-3/h10-12,14H,4-9,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGLLFIVEBXZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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